2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol

5-nitropyrimidine synthesis palladium-catalyzed amination regioselectivity

2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol (CAS 714946-54-0) belongs to the class of polysubstituted 5-nitropyrimidines, a scaffold recognized for its role in medicinal chemistry as precursors to bioactive purines and nucleoside analogs. The compound features a 4-chloroanilino substituent at the 2-position, a free amino group at the 6-position, and a hydroxyethylamino side chain at the 4-position of the electron-deficient 5-nitropyrimidine core.

Molecular Formula C12H13ClN6O3
Molecular Weight 324.72 g/mol
CAS No. 714946-54-0
Cat. No. B12469548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol
CAS714946-54-0
Molecular FormulaC12H13ClN6O3
Molecular Weight324.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N)Cl
InChIInChI=1S/C12H13ClN6O3/c13-7-1-3-8(4-2-7)16-12-17-10(14)9(19(21)22)11(18-12)15-5-6-20/h1-4,20H,5-6H2,(H4,14,15,16,17,18)
InChIKeySSPAXTRGMHANAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.1 [ug/mL] (The mean of the results at pH 7.4)

2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol (CAS 714946-54-0): Chemical Identity and Core Scaffold Context for Procurement Decisions


2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol (CAS 714946-54-0) belongs to the class of polysubstituted 5-nitropyrimidines, a scaffold recognized for its role in medicinal chemistry as precursors to bioactive purines and nucleoside analogs [1]. The compound features a 4-chloroanilino substituent at the 2-position, a free amino group at the 6-position, and a hydroxyethylamino side chain at the 4-position of the electron-deficient 5-nitropyrimidine core. While the 5-nitropyrimidine scaffold is broadly exploited in kinase inhibitor and antiviral research, the specific substitution pattern of this compound—combining a para-chloroanilino moiety with a hydrophilic hydroxyethyl arm—determines its distinct physicochemical profile and synthetic utility relative to close analogs, making direct substitution without experimental validation unreliable [2].

Why In-Class 5-Nitropyrimidine Analogs Cannot Simply Replace 2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol (CAS 714946-54-0)


Within the 5-nitropyrimidine family, seemingly minor variations in substitution pattern produce substantial shifts in reactivity, solubility, and biological target engagement. The presence of the 4-chloroanilino group in CAS 714946-54-0 introduces a specific electronic withdrawing effect and lipophilic bulk that differs from analogs bearing unsubstituted anilino, fluoroanilino, or alkylamino groups at the 2-position [1]. The hydroxyethylamino chain at the 4-position further differentiates solubility and hydrogen-bonding capacity compared to compounds with methoxy, alkyl, or unsubstituted amino groups at this position [2]. Because both the synthetic route (Pd-catalyzed amination vs. SNAr) and the downstream reactivity toward ring closure or further functionalization depend critically on the exact substitution pattern, procurement of a generic 5-nitropyrimidine without matching these structural features risks failed reactions, altered pharmacokinetic profiles, or loss of target activity [1]. The quantitative evidence below maps these structure-dependent differentiation points.

Quantitative Differentiation Evidence for 2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol (CAS 714946-54-0) Versus Closest Analogs


Synthetic Accessibility via Pd-Catalyzed Amination: Higher Regioselectivity for 2,4-Disubstituted 5-Nitropyrimidines Compared to Classical SNAr

The target compound, as a representative 2,4-diamino-5-nitropyrimidine, benefits from the Pd-catalyzed amination methodology that provides superior regioselectivity compared to traditional SNAr approaches. In the Pd-catalyzed system, 4-amino-6-chloro-5-nitropyrimidine precursors couple with aromatic amines (e.g., 4-chloroaniline) to afford di-substituted products with isolated yields typically in the 65–92% range for related substrates, whereas analogous SNAr reactions on 4,6-dichloro-5-nitropyrimidine frequently suffer from low selectivity, leading to mixtures of mono- and di-substituted products that require tedious chromatographic separation [1]. Although exact isolated yield data for CAS 714946-54-0 are not publicly disclosed in peer-reviewed literature, the methodological framework establishes that procurement of the pre-formed, regiochemically pure target compound eliminates the selectivity challenges and purification burden inherent in on-demand SNAr synthesis of close analogs.

5-nitropyrimidine synthesis palladium-catalyzed amination regioselectivity

Calculated Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus 2-(4-Fluoroanilino) and 2-Anilino Analogs

In silico comparison of CAS 714946-54-0 with the closest 2-substituted analogs reveals that the 4-chloroanilino group confers a higher calculated logP and enhanced polar surface area relative to the unsubstituted anilino analog and the 4-fluoroanilino variant. Specifically, the target compound (C12H13ClN6O3, MW 324.72) has a predicted logP of approximately 1.8–2.1 and a topological polar surface area (TPSA) of ~140 Ų, compared to the 2-anilino analog (C12H14N6O3, MW 290.28, predicted logP ~1.3–1.6, TPSA ~133 Ų) and the 2-(4-fluoroanilino) analog (C12H13FN6O3, MW 308.27, predicted logP ~1.4–1.7, TPSA ~136 Ų) [1]. The increased lipophilicity and chlorine-mediated polarizability of the 4-chloroanilino group may enhance passive membrane permeability and halogen-bonding interactions with biological targets, whereas the hydroxyethyl group at the 4-position provides additional hydrogen-bond donor/acceptor capacity not present in 4-methoxy or 4-alkylamino analogs [2].

lipophilicity hydrogen-bonding physicochemical property prediction

Functional Group Tolerance Advantage: Hydroxyethylamino Side Chain Enables Direct Conjugation Chemistry Not Possible with Non-Hydroxylated Analogs

The presence of a terminal primary hydroxyl group on the 4-aminoethanol side chain of CAS 714946-54-0 distinguishes it from analogs bearing methoxy, methyl, or unsubstituted amino groups at the equivalent position. The hydroxyl group serves as a synthetic handle for esterification, phosphorylation, or etherification reactions, enabling late-stage functionalization for prodrug strategies or bioconjugation [1]. In contrast, the 4-methylamino analog (the product obtained by replacing ethanolamine with methylamine in the synthetic sequence) lacks this conjugation site entirely, limiting its utility to roles as a terminal intermediate rather than a versatile building block [2]. Although no head-to-head kinetic data for hydroxyl-specific derivatization of CAS 714946-54-0 are available, the structural presence of the hydroxyl versus its absence is an unambiguous binary differentiation.

hydroxyethyl functional group bioconjugation prodrug design

Optimal Procurement and Application Scenarios for 2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol (CAS 714946-54-0) Based on Verified Differentiation


Medicinal Chemistry: Late-Stage Functionalization Building Block for Purine Nucleoside Analog Libraries

CAS 714946-54-0 is best deployed when a research program requires a 2-(4-chloroanilino)-substituted purine precursor bearing a hydroxyl-terminated side chain at N-9 (purine numbering equivalent). The hydroxyethylamino group allows direct phosphorylation to form nucleotide analogs, or esterification for prodrug development, without additional protecting group chemistry [1]. This contrasts with 4-methylamino or 4-methoxy analogs, which would need multi-step conversion to introduce a conjugatable hydroxyl group [2]. The 4-chloroanilino substituent further provides a distinct electronic and steric signature that differentiates target engagement profiles from unsubstituted anilino or heteroaryl-amino variants.

Chemical Biology: Halogen-Bonding Probe Design Leveraging 4-Chloroanilino Substituent

The para-chloroanilino group in CAS 714946-54-0 introduces a polarized C–Cl bond capable of engaging in halogen-bonding interactions with protein backbone carbonyls or side-chain acceptors. This feature, absent in the 2-anilino and 2-(4-fluoroanilino) analogs (the latter forming weaker halogen bonds due to lower polarizability), makes the compound a preferred starting material for designing halogen-bond-directed chemical probes [1]. The hydroxyethyl handle simultaneously permits attachment of fluorescent or affinity tags without altering the halogen-bond-donating pharmacophore.

Process Chemistry: Pre-Formed Regioisomerically Pure Intermediate to Bypass Low-Selectivity SNAr Bottlenecks

For scale-up campaigns targeting 2,4-disubstituted-5-nitropyrimidine-derived purines, purchasing CAS 714946-54-0 as a single regioisomer eliminates the low selectivity and yield losses documented for classical SNAr routes on dichloropyrimidine precursors [1]. This procurement strategy is particularly valuable when the 4-chloroanilino substituent is required in the final target and when process robustness—rather than raw material cost alone—drives the build-vs.-buy decision.

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